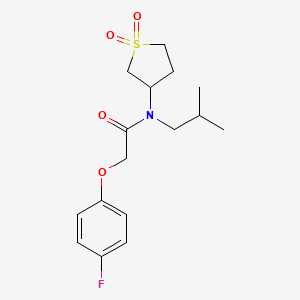

![molecular formula C10H8N4S B2747698 4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile CAS No. 854602-80-5](/img/structure/B2747698.png)

4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile” is a chemical compound with the CAS Number: 854602-80-5 . It has a molecular weight of 216.27 . This compound is used in scientific research due to its unique structure, which allows for diverse applications, including drug development, organic synthesis, and catalysis.

Molecular Structure Analysis

The IUPAC name for this compound is 4-((2-mercapto-1H-imidazol-1-yl)amino)benzonitrile . The InChI Code is 1S/C10H8N4S/c11-7-8-1-3-9(4-2-8)13-14-6-5-12-10(14)15/h1-6,13H,(H,12,15) .Applications De Recherche Scientifique

Environmental Science and Water Treatment

A study by Nödler et al. (2012) delves into the microbially mediated abiotic transformation of sulfamethoxazole (SMX), an antibiotic, under denitrifying conditions. This research is crucial for understanding how aromatic amines like SMX undergo transformations, potentially forming products with different environmental behaviors and toxicities. The investigation of these transformation products (TPs) in water/sediment batch experiments and environmental samples contributes to a deeper comprehension of the persistence and fate of such compounds in aquatic environments (Nödler, Licha, Barbieri, & Pérez, 2012).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, El-Meguid (2014) synthesized and assessed the antimicrobial activities of compounds containing the benzoimidazole moiety attached to various amino acids and sulfamoyl/pyrrole analogues. These compounds demonstrated significant effectiveness against a range of bacteria and fungi, showcasing the potential for novel antimicrobial drug development. This study underscores the benzoimidazole moiety's versatility and its importance in the discovery of new therapeutic agents (El-Meguid, 2014).

Material Science and Polymer Research

Research by Yue, Cai, and Xu (2015) introduced ionic cross-linked sulfonated polyimides containing bis-benzimidazole rings, prepared for potential use in proton exchange membrane fuel cells. The study's findings on the improved resistance of these membranes to hydrolytic and free radical attacks, alongside their notable proton conductivity, offer promising insights into the development of more efficient and durable materials for energy technologies (Yue, Cai, & Xu, 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s likely that the compound interacts with its targets through the imidazole ring, a common feature in many biologically active compounds .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

Propriétés

IUPAC Name |

4-[(2-sulfanylidene-1H-imidazol-3-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-7-8-1-3-9(4-2-8)13-14-6-5-12-10(14)15/h1-6,13H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIWQRNFEGJFAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NN2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2747616.png)

![N-[(2S)-1-Hydroxybutan-2-yl]acetamide](/img/structure/B2747617.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2747620.png)

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2747622.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2747630.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2747638.png)